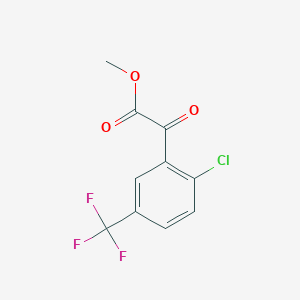

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-5-(trifluoromethyl)phenol” is an organic building block . Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis Analysis

TFMP derivatives are synthesized using various methods . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .

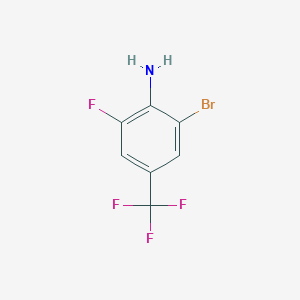

Molecular Structure Analysis

The molecular formula of “2-Chloro-5-(trifluoromethyl)phenol” is C7H4ClF3O . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Chemical Reactions Analysis

TFMP derivatives are used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . They are also used in the preparation of novel antidepressants .

Physical And Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)phenol” is a yellow liquid . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Structural Analysis :

- Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate has been utilized in the synthesis of complex compounds like 1,4,5-trisubstituted 1,2,3-triazoles. These compounds have been analyzed using spectroscopy and crystallography, revealing insights into their molecular structures and intermolecular interactions (Ahmed et al., 2016).

Gene Expression Inhibition Studies :

- Compounds similar to this compound have been studied for their potential to inhibit NF-kappaB and AP-1 gene expression, which are important in various physiological processes (Palanki et al., 2000).

Chemical Synthesis and Characterization :

- This chemical has been used in the synthesis of novel organic molecules like ethyl 2-triazolyl-2-oxoacetate derivatives, highlighting its versatility as a precursor in organic synthesis. The resulting compounds have been studied using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Radiochemical Applications :

- Methyl 2-chloro-2-oxoacetate, a related compound, has been synthesized for use as a carbon-14 label in organic synthesis. Its application in labeling and synthesis highlights its importance in radiochemical studies (Burrell et al., 2009).

Fungicidal and Antibacterial Activity :

- Derivatives of this compound have been synthesized and evaluated for their fungicidal and antibacterial properties, contributing to the development of new antimicrobial agents (Yu et al., 2006).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling . This reaction is a type of cross-coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The exact downstream effects would depend on the specific context of the reaction.

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This could lead to the synthesis of various organic compounds, depending on the reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the nature of the other reactants involved in the Suzuki–Miyaura coupling .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c1-17-9(16)8(15)6-4-5(10(12,13)14)2-3-7(6)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSKJWDWCFLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)

![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)